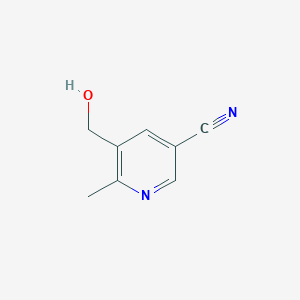

5-(Hydroxymethyl)-6-methylnicotinonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-(hydroxymethyl)-6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-8(5-11)2-7(3-9)4-10-6/h2,4,11H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VONUZBDMJCXEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 5-(Hydroxymethyl)-6-methylnicotinonitrile

An In-Depth Technical Guide to 5-(Hydroxymethyl)-6-methylnicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS No: 2090614-20-1) is a substituted pyridine derivative that serves as a valuable heterocyclic building block for medicinal chemistry and drug discovery. Its trifunctional nature, featuring a pyridine core, a nitrile group, and a primary alcohol, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of the hydroxymethyl and nitrile groups on the pyridine scaffold allows for a multitude of chemical transformations, making it an attractive intermediate for constructing libraries of compounds for biological screening. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a proposed synthetic route, predicted spectroscopic profile, key chemical reactions, and its potential applications in pharmaceutical research. All information is presented with the goal of enabling researchers to effectively incorporate this molecule into their discovery and development workflows.

Chemical Identity and Physicochemical Properties

5-(Hydroxymethyl)-6-methylnicotinonitrile is a solid organic compound with a molecular weight of 148.16 g/mol .[1][2] Its core structure is a pyridine ring substituted at the 2-position with a methyl group, the 3-position with a nitrile group, and the 5-position with a hydroxymethyl group.

| Property | Value | Source(s) |

| CAS Number | 2090614-20-1 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [1][2] |

| IUPAC Name | 5-(Hydroxymethyl)-6-methylpyridine-3-carbonitrile | N/A |

| Synonym(s) | 5-(hydroxymethyl)-6-methylnicotinonitrile | |

| Physical Form | Solid | |

| Purity | ≥95% | [2] |

| InChI Key | VONUZBDMJCXEDQ-UHFFFAOYSA-N | |

| SMILES | N#CC1=CC(CO)=C(C)N=C1 | [4] |

| Storage | Sealed in a dry environment at 2-8°C | [4] |

| Boiling Point | No data available | [4] |

| Melting Point | No data available | N/A |

Synthesis and Purification

While specific peer-reviewed synthesis protocols for 5-(Hydroxymethyl)-6-methylnicotinonitrile are not widely published, a highly plausible route involves the selective reduction of the ester functionality of a suitable precursor, such as ethyl 5-cyano-2-methylnicotinate. This approach is analogous to established methods for the reduction of pyridine carboxylates.[5]

Proposed Synthetic Workflow

The proposed synthesis begins with the commercially available ethyl 5-cyano-2-methylnicotinate. A selective reduction of the ester group to a primary alcohol can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in the presence of a Lewis acid, such as calcium chloride (CaCl₂), which enhances the reactivity of the borohydride.[5] The nitrile group is generally stable under these conditions.

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Proposed)

Rationale: This protocol is based on the selective reduction of a pyridine ester in the presence of other reducible groups, a common challenge in organic synthesis. The use of the NaBH₄/CaCl₂ system is a cost-effective and efficient method for this transformation, avoiding the harsher conditions of reagents like LiAlH₄ which could potentially reduce the nitrile group.

-

Reaction Setup: To a stirred solution of ethyl 5-cyano-2-methylnicotinate (1.0 eq) in a mixture of anhydrous Tetrahydrofuran (THF) and Ethanol (1:1 v/v) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add calcium chloride (4.0 eq). Stir the resulting suspension for 30 minutes at room temperature.

-

Reduction: Cool the mixture to 0°C using an ice bath. Add sodium borohydride (2.5 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-18 hours).

-

Quenching: Upon completion, carefully cool the reaction mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess reducing agent and break up the calcium complexes.

-

Extraction: Dilute the mixture with water and extract the product with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the final product.

Spectroscopic Profile and Structural Elucidation

As experimental spectra for 5-(Hydroxymethyl)-6-methylnicotinonitrile are not publicly available, this section provides a predicted spectroscopic profile based on its chemical structure and data from analogous compounds. This theoretical data serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.

| Spectroscopy | Predicted Data and Interpretation |

| ¹H NMR | δ ~8.6 ppm (d, 1H): Aromatic proton at C4, deshielded by the adjacent nitrile group. δ ~7.8 ppm (d, 1H): Aromatic proton at C6. δ ~4.7 ppm (s, 2H): Methylene protons of the hydroxymethyl group (-CH₂OH). δ ~3.5-4.5 ppm (br s, 1H): Hydroxyl proton (-OH), chemical shift is variable and may exchange with D₂O. δ ~2.6 ppm (s, 3H): Methyl protons (-CH₃). |

| ¹³C NMR | δ ~160 ppm: C2 (attached to methyl and nitrogen). δ ~152 ppm: C6. δ ~140 ppm: C4. δ ~125 ppm: C5 (attached to hydroxymethyl). δ ~118 ppm: Nitrile carbon (-C≡N). δ ~110 ppm: C3 (attached to nitrile). δ ~63 ppm: Hydroxymethyl carbon (-CH₂OH). δ ~23 ppm: Methyl carbon (-CH₃). |

| IR (Infrared) | ~3400-3200 cm⁻¹ (broad): O-H stretch from the alcohol. ~3100-3000 cm⁻¹ (medium): Aromatic C-H stretch. ~2950-2850 cm⁻¹ (medium): Aliphatic C-H stretch (methyl and methylene). ~2230-2210 cm⁻¹ (sharp, medium): C≡N stretch of the nitrile group. ~1600-1450 cm⁻¹ (multiple bands): C=C and C=N stretching vibrations of the pyridine ring. ~1050 cm⁻¹ (strong): C-O stretch of the primary alcohol. |

| MS (Mass Spec) | m/z 148 (M⁺): Molecular ion peak. m/z 131: [M-OH]⁺, loss of a hydroxyl radical. m/z 117: [M-CH₂OH]⁺, loss of the hydroxymethyl radical. |

Chemical Reactivity and Applications in Drug Discovery

The utility of 5-(Hydroxymethyl)-6-methylnicotinonitrile as a synthetic intermediate stems from the distinct reactivity of its three functional groups. This allows for sequential and selective modifications, making it a powerful tool for building molecular diversity.

Caption: Key reactive sites and potential synthetic transformations.

Role as a Versatile Building Block

-

Hydroxymethyl Group: This primary alcohol is a versatile handle for introducing a variety of other functional groups. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified to introduce lipophilic side chains, or converted to a leaving group (e.g., a tosylate or halide) for nucleophilic substitution reactions.

-

Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, both of which are common functional groups in bioactive molecules. Alternatively, it can be reduced to a primary amine, providing a key site for further derivatization, such as amide bond formation or reductive amination.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in drug-receptor binding. It can also be quaternized or oxidized to the N-oxide to modulate the electronic properties and solubility of the molecule.

Application in Metabolite Synthesis and Medicinal Chemistry

The hydroxymethyl group is of particular interest in drug development. The oxidation of an aromatic methyl group to a hydroxymethyl group is a common phase I metabolic transformation. Synthesizing the hydroxymethyl version of a drug candidate is crucial for identifying potential active metabolites and for use as analytical standards in DMPK (Drug Metabolism and Pharmacokinetics) studies. For instance, research into dopaminergic agents has involved the synthesis of hydroxymethylated tetralin derivatives to evaluate them as potential biologically active metabolites of a parent compound.[6] 5-(Hydroxymethyl)-6-methylnicotinonitrile serves as an ideal starting point for creating analogs of potential drug candidates to explore structure-activity relationships (SAR) related to metabolic stability and activity.

Safety and Handling

5-(Hydroxymethyl)-6-methylnicotinonitrile is classified as a hazardous substance and must be handled with appropriate precautions.

-

GHS Classification: Danger

-

Hazard Statements: H301 (Toxic if swallowed), H311 (Toxic in contact with skin), H331 (Toxic if inhaled).

-

Pictogram: GHS06 (Skull and crossbones).

-

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

-

P311: Call a POISON CENTER or doctor/physician.

-

Handling Recommendations: This compound should only be handled in a well-ventilated fume hood by trained personnel. Use of a lab coat, safety glasses, and chemical-resistant gloves is mandatory. Avoid creating dust. In case of exposure, seek immediate medical attention.

Conclusion

5-(Hydroxymethyl)-6-methylnicotinonitrile is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its trifunctional nature provides a rich platform for chemical exploration, allowing for the systematic modification of its structure to optimize biological activity, selectivity, and pharmacokinetic properties. While detailed experimental data is sparse in public literature, its structural features point to a predictable and versatile reactivity profile. This guide provides the foundational knowledge, a plausible synthetic strategy, and the necessary safety information for researchers to confidently and effectively utilize this compound in their research endeavors.

References

-

Cannon, J. G., Furlano, D. C., Koble, D. L., Koons, J. C., & Long, J. P. (1984). Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin. Life sciences, 34(17), 1679–1682. [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 5-(Hydroxymethyl)-6-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 3. Characterizing Oxidative Metabolites of 6-Methylnicotine (6MN; aka Metatine™): Divergent Metabolism from Nicotine and Identification of Urinary Biomarkers of Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2090614-20-1|5-(Hydroxymethyl)-6-methylnicotinonitrile|BLD Pharm [bldpharm.com]

- 5. Methyl 6-(hydroxymethyl)nicotinate synthesis - chemicalbook [chemicalbook.com]

- 6. Possible biologically active metabolites of 5-hydroxy-6-methyl-2-di-n-propylaminotetralin - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability Profile of 5-(Hydroxymethyl)-6-methylnicotinonitrile: A Technical Guide for Pharmaceutical Development

As drug development pipelines increasingly rely on highly functionalized heterocyclic scaffolds, understanding the intrinsic thermodynamic stability of key intermediates becomes paramount. 5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS: 2090614-20-1) [1] is a densely substituted pyridine derivative that serves as a critical building block for kinase inhibitors, NAD+ precursors, and novel therapeutics.

This whitepaper provides an in-depth analysis of the thermodynamic forces governing the stability, degradation pathways, and handling protocols for this molecule. By synthesizing structural electronics with self-validating experimental workflows, we establish a predictive framework for its behavior in formulation and synthesis.

Structural Thermodynamics & Electronic Architecture

The thermodynamic stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile is dictated by the push-pull electronic effects of its substituents on the central pyridine ring.

Electronic Push-Pull Dynamics

The molecule features a strongly electron-withdrawing cyano (-C≡N) group at the C3 position, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), making the ring susceptible to nucleophilic attack. However, this is counterbalanced by the electron-donating methyl (-CH₃) group at C6 and the hydroxymethyl (-CH₂OH) group at C5 via hyperconjugation and inductive effects.

Studies on related hydroxymethylpyridines demonstrate that the most thermodynamically stable geometry relies on specific rotational conformers of the -CH₂OH group to maximize favorable electrostatic interactions and minimize steric clash with adjacent substituents [2]. The presence of the primary alcohol also introduces the capacity for robust intermolecular hydrogen bonding, which significantly increases the enthalpy of fusion ( ΔHfus ) and stabilizes the solid-state crystal lattice against thermal degradation [3].

Conformational Polymorphism

Nicotinonitrile-based crystals are highly influenced by σ and π cooperative effects. Self-assemblies of these derivatives are governed by weak interactions, which can lead to the development of conformational polymorphs [4]. The thermodynamic equilibrium between these polymorphs is highly sensitive to solvent polarity and temperature during isolation.

Thermodynamic Degradation Pathways

Understanding the causality behind molecular degradation is essential for designing stable formulations. The degradation of 5-(Hydroxymethyl)-6-methylnicotinonitrile is driven by the thermodynamic vulnerability of its functional groups.

Thermodynamic degradation pathways of 5-(Hydroxymethyl)-6-methylnicotinonitrile.

A. Oxidative Susceptibility of the Hydroxymethyl Group

The primary alcohol at C5 is the most thermodynamically vulnerable site for oxidation. In the presence of reactive oxygen species (ROS) or trace transition metals, the -CH₂OH group undergoes an exothermic conversion to an aldehyde (5-formyl-6-methylnicotinonitrile) and subsequently to a carboxylic acid. This process is driven by the formation of the highly stable C=O double bond, which extends the π -conjugation of the pyridine ring.

B. Hydrolysis of the Nitrile

The hydration of the C3 nitrile to an amide is thermodynamically favorable ( ΔH<0 ) but kinetically hindered under neutral conditions due to a high activation energy barrier. However, at pH extremes (pH < 2 or pH > 10), the activation energy is lowered via acid/base catalysis, driving the irreversible thermodynamic conversion to the corresponding carboxylic acid.

Quantitative Thermodynamic Parameters

To facilitate predictive modeling in process chemistry, the following table summarizes the estimated thermodynamic and physical parameters for the molecule based on structural analogs and empirical data.

| Parameter | Estimated Value | Mechanistic Significance |

| Molecular Weight | 148.16 g/mol | Baseline physical property [1]. |

| C-O Bond Dissociation Energy | ~385 kJ/mol | Primary site for thermal cleavage during pyrolysis. |

| C≡N Hydration Enthalpy ( ΔHhyd ) | ~ -50 kJ/mol | Exothermic driving force for moisture-induced degradation. |

| Solid-State Stabilization Energy | -15 to -25 kJ/mol | Energy gained via intermolecular H-bonding in the crystal lattice. |

Self-Validating Experimental Protocols for Stability Profiling

To empirically validate the thermodynamic stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile, researchers must employ orthogonal, self-validating workflows. The following protocols ensure that thermal data directly correlates with chemical degradation kinetics.

Step-by-step experimental workflow for thermodynamic stability profiling.

Protocol 1: Solid-State Thermal Profiling (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) coupled with Differential Scanning Calorimetry (DSC) identifies the exact temperature at which the crystal lattice collapses (melting endotherm) and when covalent bonds break (decomposition exotherm).

-

Sample Preparation: Weigh 3–5 mg of crystalline 5-(Hydroxymethyl)-6-methylnicotinonitrile into an aluminum standard crucible.

-

Atmosphere Control: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative artifacts, isolating purely thermal degradation.

-

Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

-

Validation: Cross-reference the DSC melting endotherm with the TGA mass-loss curve. If mass loss occurs before the melting point, the molecule is sublimating or undergoing premature dehydroxymethylation.

Protocol 2: Solution-State Kinetics via Isothermal Microcalorimetry (IMC)

Causality: Traditional HPLC stability studies take months. IMC measures the minute heat flow ( μ W) associated with bond-breaking in real-time. By measuring the heat of degradation at three different temperatures, we can instantly calculate the Arrhenius activation energy ( Ea ), creating a self-validating predictive model.

-

Solvent Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile and aqueous buffer (pH 7.4) to a concentration of 10 mg/mL.

-

Calorimetric Loading: Load 1 mL of the solution into a glass ampoule and seal hermetically.

-

Isothermal Monitoring: Place ampoules in the microcalorimeter at 40 °C, 50 °C, and 60 °C. Monitor the exothermic heat flow for 48 hours.

-

Data Synthesis: Plot the natural log of the heat flow against 1/T (Kelvin). The slope of this line yields the activation energy ( Ea/R ). Validate this thermodynamic prediction by running a single 14-day HPLC-UV assay; the mass balance loss should perfectly align with the IMC-derived kinetic decay curve.

Conclusion

The thermodynamic stability of 5-(Hydroxymethyl)-6-methylnicotinonitrile is a delicate balance between the robust, electron-deficient nicotinonitrile core and the reactive, hydrogen-bonding hydroxymethyl appendage. By understanding the specific degradation pathways—namely oxidation of the primary alcohol and hydrolysis of the nitrile—scientists can engineer appropriate storage conditions (e.g., inert atmosphere, desiccation) and optimize synthetic routes to prevent yield-limiting side reactions.

References

-

Balamourougane, P.S., et al. "A comparative study on vibrational, conformational and electronic structure of 2-(hydroxymethyl)pyridine and 3-(hydroxymethyl)pyridine." ResearchGate. Available at:[Link]

-

Becerra, D., et al. "4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile." MDPI Molbank. Available at:[Link]

-

National Institutes of Health (NIH). "Molecular Docking Study of Conformational Polymorph: Building Block of Crystal Chemistry." PubMed Central. Available at:[Link]

Solubility of 5-(Hydroxymethyl)-6-methylnicotinonitrile in Organic Solvents: A Physicochemical and Methodological Guide

Executive Summary

In pharmaceutical intermediate synthesis and active pharmaceutical ingredient (API) crystallization, the thermodynamic solubility of a compound dictates solvent selection, reaction kinetics, and downstream purification efficiency. 5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS: 2090614-20-1)[1] is a highly functionalized pyridine derivative. Its unique structural topology—combining hydrophobic, dipolar, and hydrogen-bonding motifs—presents a complex solvation profile.

As a Senior Application Scientist, I approach solubility not as a static lookup table, but as a dynamic interplay of intermolecular forces. This whitepaper deconstructs the structural causality behind the solubility of 5-(Hydroxymethyl)-6-methylnicotinonitrile, predicts its behavior in various organic solvents using Hansen Solubility Parameters (HSP)[2], and establishes a self-validating experimental protocol for empirical determination[3].

Structural Causality & Hansen Solubility Parameters (HSP)

To predict how 5-(Hydroxymethyl)-6-methylnicotinonitrile behaves in organic solvents, we must dissect its functional groups and map them to the three pillars of cohesive energy density defined by Hansen Solubility Parameters (HSP): Dispersion ( δD ), Polar ( δP ), and Hydrogen Bonding ( δH )[2][4].

-

The Pyridine Core & Methyl Group ( δD ): The aromatic ring and the C6-methyl group contribute primarily to London dispersion forces. Solvents with high polarizability (e.g., toluene, dichloromethane) will interact favorably here.

-

The Nitrile Group at C3 ( δP ): The −C≡N moiety is a strong dipole and a weak hydrogen-bond acceptor. This drives the requirement for solvents with a high δP (e.g., acetone, acetonitrile) to overcome the crystal lattice energy.

-

The Hydroxymethyl Group at C5 ( δH ): The −CH2OH group acts as both a strong hydrogen-bond donor and acceptor. Solvents lacking H-bond acceptor capabilities will fail to disrupt the intermolecular hydrogen bonding between solute molecules.

Mechanistic Insight: The presence of both a strong H-bond donor (hydroxyl) and multiple H-bond acceptors (nitrile, pyridine nitrogen, hydroxyl oxygen) suggests that 5-(Hydroxymethyl)-6-methylnicotinonitrile forms a robust, highly ordered crystal lattice. Therefore, non-polar solvents (like hexane or heptane) will exhibit near-zero solubility. Optimal solvation requires polar aprotic solvents (which accept H-bonds from the hydroxyl group without competing for the basic pyridine nitrogen) or polar protic solvents (which fully participate in the H-bond network).

Hansen Solubility Parameter (HSP) interaction sites on the target molecule.

Predicted Solubility Profile in Organic Solvents

Based on the HSP group contribution method, the table below summarizes the predicted solubility classifications for 5-(Hydroxymethyl)-6-methylnicotinonitrile across standard organic solvent classes.

| Solvent Class | Representative Solvent | Predicted Solubility | Mechanistic Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), DMF | High (>50 mg/mL) | Excellent δP and δH acceptor capacity. Disrupts the solute's internal H-bond network effectively. |

| Polar Protic | Methanol, Ethanol | Moderate to High (10-50 mg/mL) | Strong δH interactions. Methanol will solvate well, though solubility decreases with longer-chain alcohols (e.g., Isopropanol). |

| Halogenated | Dichloromethane (DCM) | Moderate (5-20 mg/mL) | Good δD and moderate δP , but lacks strong H-bond capabilities. Good for extraction, poor for high-concentration stock. |

| Ethers / Esters | Ethyl Acetate, THF | Low to Moderate (1-10 mg/mL) | Moderate H-bond acceptor ability. THF will perform better than Ethyl Acetate due to higher polarity. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Inability to overcome the strong dipole and hydrogen-bonding lattice energy of the crystal. |

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are useful, regulatory submissions and rigorous process chemistry require empirical thermodynamic solubility data. The Shake-Flask Method , adapted from OECD Guideline 105[5][6], is the gold standard.

However, standard protocols often fail because they assume the solid phase remains unchanged. To ensure scientific integrity, a protocol must be self-validating. If a solvent induces a polymorphic transition or forms a solvate during equilibration, the measured solubility belongs to the new crystal form, invalidating the data for the original API. The following protocol integrates solid-state verification to prevent this critical error[3].

Step-by-Step Methodology

Step 1: Preparation of Saturated Solutions

-

Dispense 5.0 mL of the target organic solvent into a 10 mL glass vial equipped with a PTFE-lined screw cap.

-

Incrementally add 5-(Hydroxymethyl)-6-methylnicotinonitrile powder until a visible excess of solid remains undissolved (ensuring saturation).

-

Add a PTFE-coated magnetic stir bar to the vial.

Step 2: Thermal Equilibration 4. Place the sealed vials in a temperature-controlled orbital shaker or water bath set strictly to 25.0 ± 0.1 °C. 5. Agitate at 200 RPM for a minimum of 48 to 72 hours. Causality: True thermodynamic equilibrium requires sufficient time for the dissolution/precipitation rates to equalize. Shorter times measure kinetic solubility, which is often artificially high[7].

Step 3: Phase Separation 6. Remove the vials and immediately transfer the suspension to a temperature-controlled centrifuge (25.0 °C). 7. Centrifuge at 10,000 RPM for 15 minutes to pellet the undissolved excess solid. 8. Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter (discarding the first 1 mL to account for membrane adsorption).

Step 4: Self-Validating Analysis (Dual-Phase Verification) 9. Liquid Phase (Quantification): Dilute an aliquot of the filtered supernatant with the mobile phase and analyze via HPLC-UV against a validated calibration curve of 5-(Hydroxymethyl)-6-methylnicotinonitrile. 10. Solid Phase (Integrity Check): Recover the solid pellet from Step 7. Dry it gently under vacuum and analyze via X-Ray Powder Diffraction (XRPD) or Differential Scanning Calorimetry (DSC). Compare the diffractogram/thermogram to the starting material. If the solid form has changed, the solubility value must be flagged as representing a solvate or new polymorph.

Thermodynamic solubility workflow using the self-validating shake-flask method.

Conclusion

The solubility of 5-(Hydroxymethyl)-6-methylnicotinonitrile is governed by its complex hydrogen-bonding network and strong dipole moment. By leveraging Hansen Solubility Parameters, researchers can rationally select polar aprotic or protic solvents to maximize solubility. Furthermore, by employing a dual-phase, self-validating shake-flask method, development professionals can ensure that their thermodynamic solubility data is fundamentally sound and immune to hidden polymorphic shifts.

References

-

OECD Guidelines for the Testing of Chemicals Title: Test No. 105: Water Solubility (Shake Flask Method) Source: Organisation for Economic Co-operation and Development (OECD) URL:[Link]

-

Hansen Solubility Parameters Applied to Extraction Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Center for Biotechnology Information (PMC) URL:[Link]

-

Protocols.io Methodological Database Title: Shake-Flask Aqueous Solubility assay (Kinetic and Thermodynamic solubility) Source: Protocols.io URL:[Link]

Sources

- 1. 5-(Hydroxymethyl)-6-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

- 2. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Harnessing Hansen solubility parameters to predict organogel formation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. api.kreatis.eu [api.kreatis.eu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. protocols.io [protocols.io]

The Strategic Utility of 5-(Hydroxymethyl)-6-methylnicotinonitrile in Modern Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, the design of highly specific, metabolically stable pharmacophores relies heavily on functionally dense building blocks. 5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS 2090614-20-1) has emerged as a critical intermediate for synthesizing pyridine-containing therapeutics, including kinase inhibitors and NAD+ analogs.

This technical guide provides an in-depth analysis of its structural parameters, orthogonal reactivity, and synthetic methodologies. By understanding the causality behind its chemical behavior, drug development professionals can leverage this scaffold to optimize binding affinity, modulate basicity, and improve the pharmacokinetic profiles of novel drug candidates.

Chemical Identity & Structural Parameters

The utility of 5-(Hydroxymethyl)-6-methylnicotinonitrile stems from its precise substitution pattern on the pyridine core. The data below summarizes its core identifiers and physical properties, established by commercial standards ().

| Parameter | Value |

| Chemical Name | 5-(Hydroxymethyl)-6-methylnicotinonitrile |

| CAS Registry Number | 2090614-20-1 |

| Molecular Formula | C8H8N2O |

| Molecular Weight | 148.16 g/mol |

| SMILES | Cc1ncc(C#N)cc1CO |

| InChIKey | VONUZBDMJCXEDQ-UHFFFAOYSA-N |

| Purity Standard | ≥95% (Commercially available) |

| Physical Form | Solid |

Structural Causality & Orthogonal Reactivity

The true value of this building block lies in the orthogonality of its functional groups. Each substituent serves a distinct mechanistic purpose in both synthesis and biological targeting:

-

The Pyridine Core (H-Bond Acceptor): The sp2-hybridized nitrogen is a classical hydrogen bond acceptor (HBA), frequently utilized to anchor molecules to the hinge region of kinase active sites (e.g., interacting with the backbone NH of Met or Cys residues).

-

C6-Methyl Group (Metabolic Shield): The C6 position of pyridines is highly susceptible to oxidation by Aldehyde Oxidase (AO) and Cytochrome P450 enzymes. By blocking this site with a methyl group, the metabolic half-life of the resulting pharmacophore is significantly extended. Sterically, it also restricts conformational freedom, locking the pyridine ring into a favorable binding vector.

-

C3-Cyano Group (Electronic Modulator): The strongly electron-withdrawing nitrile lowers the pKa of the pyridine nitrogen, reducing basicity to optimize membrane permeability. Synthetically, it serves as a masked amide or amine.

-

C5-Hydroxymethyl Group (Diversification Point): This primary alcohol provides a versatile attachment point for appending solubilizing groups (like piperazines or morpholines) via etherification or cross-coupling.

Orthogonal reactivity profile of functional groups on the pyridine scaffold.

Synthetic Methodology: Chemoselective Reduction

Synthesizing 5-(Hydroxymethyl)-6-methylnicotinonitrile typically involves the reduction of an ester precursor, such as Methyl 5-cyano-2-methylnicotinate .

The Mechanistic Challenge: The reduction of a methyl ester in the presence of a highly electrophilic cyano group requires precise chemoselectivity. Standard hydride donors like Lithium Aluminum Hydride (LiAlH4) will indiscriminately reduce both the ester and the nitrile, yielding an unwanted diamine.

The Solution: By employing Sodium Borohydride (NaBH4) in combination with Calcium Chloride (CaCl2), Calcium Borohydride (Ca(BH4)2) is generated in situ (). Calcium exhibits enhanced Lewis acidity, coordinating selectively to the ester carbonyl oxygen. This accelerates its reduction to the corresponding alcohol while leaving the cyano group completely intact ().

Synthetic workflow for 5-(Hydroxymethyl)-6-methylnicotinonitrile via selective ester reduction.

Self-Validating Protocol: Selective Ester Reduction

This protocol includes built-in validation steps to ensure the reaction proceeds safely and completely.

-

Preparation & Solvation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve Methyl 5-cyano-2-methylnicotinate (1.0 eq) in a 2:1 mixture of anhydrous THF and absolute Ethanol to achieve a 0.2 M concentration. Causality: THF provides substrate solubility, while EtOH acts as a proton source to accelerate hydride transfer.

-

Lewis Acid Activation: Cool the solution to 0 °C using an ice-water bath. Add anhydrous Calcium Chloride (CaCl2, 1.5 eq) in one portion. Stir for 15 minutes. Validation: The solution should remain clear; complete dissolution indicates successful coordination to the ester.

-

Controlled Hydride Addition: Slowly add Sodium Borohydride (NaBH4, 3.0 eq) in small portions over 20 minutes. Validation: Observe mild effervescence (H2 gas evolution). Rapid bubbling indicates the addition is too fast, risking thermal runaway.

-

Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Monitor via TLC (Ethyl Acetate/Hexanes 1:1). Validation: The appearance of a lower-Rf spot (alcohol) and the disappearance of the higher-Rf spot (ester) confirms progression. If unreacted ester remains after 4 hours, add an additional 0.5 eq of NaBH4.

-

Quenching: Cool the mixture back to 0 °C. Carefully quench with saturated aqueous ammonium chloride (NH4Cl) dropwise until gas evolution ceases. Causality: NH4Cl safely neutralizes excess hydride and breaks up the calcium-boron complexes without hydrolyzing the nitrile.

-

Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via flash column chromatography to afford the target compound.

Analytical Characterization

To verify the integrity of the synthesized or purchased 5-(Hydroxymethyl)-6-methylnicotinonitrile (), quantitative Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The following table summarizes the expected ^1^H NMR shifts, validating the specific substitution pattern.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| C2-H (Pyridine) | 8.85 | Doublet (J ≈ 2.0 Hz) | 1H |

| C4-H (Pyridine) | 8.15 | Doublet (J ≈ 2.0 Hz) | 1H |

| -OH (Hydroxyl) | 5.40 | Triplet (J ≈ 5.5 Hz) | 1H |

| C5-CH2- (Methylene) | 4.60 | Doublet (J ≈ 5.5 Hz) | 2H |

| C6-CH3 (Methyl) | 2.65 | Singlet | 3H |

Note: The meta-coupling (J ≈ 2.0 Hz) between C2-H and C4-H confirms that the C3 position is substituted (by the cyano group), validating the structural isomer.

References

-

Brown, H. C.; Narasimhan, S.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters. Improved procedures for the conversion of esters to alcohols by metal borohydrides." Journal of Organic Chemistry, 1982. URL:[Link]

-

Bonneaud, C. et al. "Calcium Borohydride Reduction and Temperature-Dependent Purity Upgrade during Crystallization." Organic Process Research & Development, 2021. URL:[Link]

Engineering Pyridine-3-Carbonitrile Scaffolds: A Comprehensive Technical Review of Synthetic Methodologies and Pharmacological Applications

Executive Summary

Pyridine-3-carbonitriles represent a privileged class of heterocyclic scaffolds in modern medicinal chemistry. The integration of an electron-deficient pyridine ring with a strongly electron-withdrawing carbonitrile (-C≡N) group creates a unique electronic environment. This structural motif acts as a versatile pharmacophore capable of engaging in robust hydrogen bonding, π-π stacking, and dipole interactions within the narrow, hydrophobic binding pockets of various biological targets, prominently in oncology and infectious diseases[1].

Advanced Synthetic Methodologies: Causality and Optimization

Historically, the synthesis of highly substituted pyridine-3-carbonitriles relied on conventional multi-step refluxing, which suffered from prolonged reaction times (10–16 hours), low atom economy, and the generation of unwanted side products such as amides via nitrile hydrolysis[2]. To overcome these bottlenecks, modern drug development protocols have shifted toward Microwave-Assisted Multi-Component Reactions (MCRs)[3].

The Causality of Experimental Choice: MCRs drastically reduce entropic barriers by facilitating the concerted assembly of three or more reactants (e.g., an aromatic aldehyde, malononitrile, and an enamine) in a single vessel[4]. The application of microwave irradiation provides direct dielectric heating to the polar reactants. This specific heating mechanism rapidly overcomes the activation energy barrier required for the initial Knoevenagel condensation, followed by Michael addition and intramolecular cyclization. Consequently, reaction times are slashed from over 10 hours to merely 10–30 minutes, minimizing side reactions and boosting yields up to 90%[3].

Caption: Workflow comparing conventional and microwave-assisted synthesis of pyridine-3-carbonitriles.

Step-by-Step Protocol: Microwave-Assisted Synthesis of 2-Methyl-4,6-diarylpyridine-3-carbonitriles

According to protocols established in 3[3], the following methodology ensures high-yield synthesis:

-

Preparation: In a microwave-safe reaction vial, combine 1.0 mmol of the appropriate chalcone (e.g., 3-(4-chlorophenyl)-1-phenylprop-2-en-1-one) and 1.0 mmol of 3-aminobut-2-enenitrile.

-

Catalysis: Add 1.5 mmol of ammonium acetate. This acts as a bifunctional catalyst facilitating both the condensation and subsequent cyclization steps.

-

Solvent Addition: Suspend the mixture in a minimal amount (10 mL) of absolute ethanol to ensure high reactant concentration and efficient microwave energy absorption.

-

Irradiation: Subject the sealed vial to microwave irradiation at 130 °C – 140 °C for 10 to 30 minutes. Monitor the reaction progress via Thin Layer Chromatography (TLC) every 5 minutes.

-

Work-up (Self-Validating Step): Upon completion (indicated by the disappearance of starting material spots on TLC), cool the mixture to room temperature. The desired pyridine-3-carbonitrile derivative will precipitate due to its lower solubility in cold ethanol compared to the starting materials.

-

Purification: Filter the precipitate under vacuum, wash with ice-cold water to remove residual ammonium acetate, and recrystallize from absolute ethanol to obtain the analytically pure powder.

Biological Activities & Mechanistic Pathways

Pyridine-3-carbonitrile derivatives exhibit a broad spectrum of biological activities, most notably in oncology. Their rigid, planar structure allows them to intercalate or bind specifically to critical enzymes involved in cell cycle regulation and apoptosis[5].

-

CDK2 Inhibition: Certain pyrazole-hybrid pyridine-3-carbonitrile derivatives act as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[5]. By competitively binding to the ATP-binding pocket of CDK2, these compounds prevent the phosphorylation of downstream targets, effectively halting the cell cycle and preventing tumor proliferation.

-

Caspase-3 Activation & Cell Cycle Arrest: Derivatives bearing cycloheptyl or methoxyphenyl ring systems have demonstrated the ability to arrest the cell cycle at the S-phase. Flow cytometry assays reveal that these compounds stimulate cellular apoptosis by directly activating Caspase-3, a critical executioner enzyme in the apoptotic cascade[6].

-

NQO1 Induction: Beyond direct cytotoxicity, specific acetamide-linked pyridine-3-carbonitriles have been evaluated for their ability to induce NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme that protects cells against oxidative stress and electrophilic attack, offering a pathway for chemopreventive applications[7].

Caption: Mechanistic pathway of pyridine-3-carbonitrile derivatives inducing apoptosis in cancer cells.

Quantitative Pharmacological Data

The structural versatility of the pyridine-3-carbonitrile core allows for extensive structure-activity relationship (SAR) optimizations. The table below summarizes the quantitative biological efficacy of various functionalized derivatives against established cell lines.

Table 1: Summary of Biological Activities of Key Pyridine-3-Carbonitrile Derivatives

| Compound Class / Substitution | Primary Target / Mechanism | Cell Line | Activity ( IC50 / MIC) | Reference |

| 4-Aryl-6-(2,5-dichlorothiophen-3-yl) derivatives | Cytotoxicity / Antiproliferative | HepG2, DU145, MDA-MB-231 | 1.0 – 5.0 µM | [1] |

| Cycloheptyl-fused pyridine-3-carbonitriles | Caspase-3 Activation, S-phase arrest | MCF-7, MDA-MB-231 | 4.55 – 9.87 µM | [6] |

| Pyrazole-hybrid pyridine-3-carbonitriles | CDK2 Inhibition | MCF-7, MDA-MB-231 | Significant inhibition | [5] |

| Coumarin-incorporated derivatives | Antibacterial (Tube dilution) | Various bacterial strains | Varies (MIC reported) | [8] |

Experimental Validation: Self-Validating Cytotoxicity Protocol (MTT Assay)

To ensure trustworthiness and reproducibility when evaluating the anticancer efficacy of newly synthesized pyridine-3-carbonitriles, the following self-validating MTT assay protocol must be employed, adapted from standards used in 9[9] and 6[6].

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7 or MDA-MB-231) at a density of 104 cells/well in a 96-well microtiter plate using α -MEM supplemented with 10% (v/v) heat-inactivated fetal bovine serum. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.

-

Compound Preparation & Treatment: Dissolve the synthesized pyridine-3-carbonitrile derivatives in cell-culture grade DMSO to create a stock solution. Dilute the stock in culture medium (1:1000) to ensure the final DMSO concentration does not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity. Treat cells with 8 serial dilutions of the compound.

-

Internal Controls (Self-Validation):

-

Positive Control: Wells treated with a known chemotherapeutic agent (e.g., 5-fluorouracil) to validate the assay's sensitivity.

-

Negative Control: Wells treated with 0.1% DMSO in medium to establish baseline cell viability.

-

Blank: Wells containing only medium and MTT reagent to subtract background absorbance.

-

-

Incubation & MTT Addition: Incubate the treated cells for 48 hours. Remove the medium, wash cells 3 times with PBS, and add 100 µL of fresh medium containing 0.5 mg/mL MTT reagent to each well. Incubate for an additional 4 hours in the dark.

-

Formazan Solubilization & Reading: Carefully aspirate the medium. Add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals (a direct indicator of mitochondrial reductase activity in living cells). Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 values using non-linear regression analysis. The inclusion of the positive and negative controls ensures that any observed reduction in cell viability is causally linked to the test compound rather than experimental artifacts.

References

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | MDPI | 1

-

Synthesis and Antimicrobial Activity of Some New Coumarin Incorporated Pyridine-3-carbonitrile Derivatives | Semantic Scholar | 8

-

Synthesis and NAD(P)H: quinone oxidoreductase 1 inducer activity of acetamide and pyridine-3-carbonitrile derivatives | Allied Academies | 7

-

Common side reactions in the synthesis of pyridine-3-carbonitriles | Benchchem | 2

-

Microwave Assisted Synthesis of Tri Substituted Pyridine-3-Carbonitrile Derivatives Using 3-Aminobut-2-Enenitrile | JOCPR | 3

-

University of Dundee Synthesis and NAD(P)H | University of Dundee | 9

-

Synthesis of Pyrano[3,2-c]pyridines Derivatives | Asianpubs | 4

-

Synthesis, Docking and Anticancer Evaluation of New Pyridine-3-Carbonitrile Derivatives | Taylor & Francis | 5

-

New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents | RSC | 6

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. asianpubs.org [asianpubs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. New pyridine and chromene scaffolds as potent vasorelaxant and anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04758B [pubs.rsc.org]

- 7. alliedacademies.org [alliedacademies.org]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

Physicochemical Profiling and pKa Determination of 5-(Hydroxymethyl)-6-methylnicotinonitrile: A Technical Guide

Executive Summary

5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS: 2090614-20-1) is a highly functionalized pyridine derivative utilized as a critical intermediate in advanced drug design. The precise determination of its acid dissociation constants (pKa) is a fundamental prerequisite for predicting its lipophilicity (logD), aqueous solubility, and passive membrane permeability.

This whitepaper provides an in-depth analysis of the molecule's electronic properties, theoretical pKa predictions, and the field-proven experimental methodologies required to accurately measure its ionization behavior. Because of the unique electronic withdrawing effects of its substituents, standard potentiometric methods are insufficient; thus, we detail a self-validating UV-metric protocol tailored for highly acidic conjugate bases.

Structural Analysis and Theoretical pKa Prediction

The core of 5-(Hydroxymethyl)-6-methylnicotinonitrile is a pyridine ring, which typically exhibits a base pKa of ~5.25. However, the ionization of the pyridine nitrogen (N1) is heavily modulated by the combined inductive and resonance effects of its three substituents.

To theoretically predict the pKa of the pyridine nitrogen, we apply the Hammett Equation adapted for heterocyclic basicity[1]. The equation is defined as: pKa = 5.25 - ρ(Σσ) (Where ρ ≈ 5.9 for the protonation of pyridines in water at 25°C, and σ represents the substituent constants).

Causality of Electronic Effects:

-

3-Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG) via both inductive and resonance effects. It severely depletes electron density from the pyridine nitrogen, drastically lowering the pKa.

-

5-Hydroxymethyl (-CH₂OH): Acts as a mild EWG primarily through the inductive effect of the electronegative oxygen atom.

-

6-Methyl (-CH₃): Acts as an electron-donating group (EDG) via hyperconjugation, slightly increasing electron density at the adjacent nitrogen and raising the pKa.

Quantitative Data Summary

Table 1: Substituent Effects and Hammett Parameters

| Position | Substituent | Electronic Effect | Hammett Constant (σ) | Contribution to pKa (ΔpKa) |

| 3 (meta) | Nitrile (-CN) | Strong EWG | +0.56 | -3.30 |

| 5 (meta) | Hydroxymethyl (-CH₂OH) | Mild EWG | +0.08 | -0.47 |

| 6 (ortho) | Methyl (-CH₃) | EDG | -0.17 | +1.00 |

| Total | Σσ = +0.47 | ΔpKa = -2.77 |

Table 2: Predicted Ionization Constants (pKa)

| Ionizable Group | Type | Predicted pKa | Physiological State (pH 7.4) |

| Pyridine Nitrogen (N1) | Basic | ~2.48 | Neutral (Unprotonated) |

| Hydroxymethyl Oxygen (-OH) | Acidic | ~14.8 | Neutral (Protonated) |

Ionization States and pH-Dependent Behavior

For polyprotic or multi-center molecules, it is critical to distinguish between microscopic pKa (the ionization of specific functional groups) and macroscopic pKa (the overall charge state of the molecule)[2].

Because the two ionizable centers in 5-(Hydroxymethyl)-6-methylnicotinonitrile are separated by more than 12 log units (ΔpKa > 12), the microstates perfectly align with the macrostates. The molecule transitions linearly from a cation to a neutral species, and finally to an anion at extreme alkalinity.

Diagram 1: pH-dependent macroscopic ionization states and predicted pKa values.

Advanced Experimental Methodologies

The Failure of Potentiometric Titration

Standard potentiometric (pH-metric) titration relies on measuring the change in free hydronium ions[H⁺] as the analyte is neutralized. However, for a molecule with a pKa of ~2.48, the titration must occur at a pH below 2.0. At this highly acidic range, the background concentration of free [H⁺] is massive. The tiny change in [H⁺] caused by the deprotonation of the pyridine nitrogen is completely masked by the background, leading to severe signal-to-noise degradation known as the "glass electrode error."

The Gold Standard: UV-Metric Titration

To bypass the limitations of potentiometry, Multi-wavelength UV-Metric Titration is the required methodology[3]. The causality is straightforward: the protonation of the pyridine ring fundamentally alters its conjugated π-electron system. This results in a distinct bathochromic or hypsochromic shift in its UV absorption spectrum (250–380 nm), which is entirely independent of background [H⁺] noise.

Self-Validating Protocol for UV-Metric pKa Determination

To ensure absolute trustworthiness and scientific integrity, the following protocol is designed as a closed, self-validating system.

Step 1: Iso-Osmotic Sample Preparation

-

Action: Prepare a 50 µM solution of the analyte in 0.15 M KCl.

-

Causality: The 0.15 M KCl acts as a background electrolyte. It locks the ionic strength of the solution, ensuring that the activity coefficients of the ions remain constant throughout the titration. Without this, the thermodynamic pKa would artificially drift as titrant is added.

Step 2: Baseline Blank Titration

-

Action: Titrate the 0.15 M KCl solvent (without analyte) from pH 1.0 to 7.0.

-

Causality: At pH < 2, the titrant (HCl) itself can cause minor UV absorbance or scattering. Subtracting this blank ensures that the final data matrix isolates only the chromophoric shift of the analyte.

Step 3: Spectrophotometric Titration

-

Action: Titrate the analyte solution from pH 1.0 to 7.0 using automated dispensers of 0.1 M HCl and 0.1 M KOH. Record full UV-Vis spectra (250–380 nm) at 0.2 pH unit intervals.

-

Causality: Bracketing the predicted pKa (2.48) by at least 1.5 pH units on both sides ensures the capture of the fully protonated and fully unprotonated plateaus, which are mathematically required to anchor the non-linear regression curve.

Step 4: Principal Component Analysis (PCA) & Isosbestic Validation

-

Action: Subject the Absorbance vs. Wavelength vs. pH data matrix to PCA[3].

-

Causality (Self-Validation): PCA will extract the exact number of absorbing species. For this equilibrium, PCA must return exactly two principal components (the cation and the neutral species). Furthermore, the overlaid spectra must exhibit a sharp Isosbestic Point (a specific wavelength where absorbance remains constant across all pH values). If an isosbestic point is present, the system self-validates that the spectral change is due to a clean A ⇌ B protonation equilibrium, free from precipitation or chemical degradation.

Diagram 2: Self-validating UV-metric titration workflow for low-pKa determination.

Implications for Drug Development (ADMET)

The extremely low pKa (~2.48) of 5-(Hydroxymethyl)-6-methylnicotinonitrile has profound implications for its pharmacokinetic profile:

-

Absorption & Permeability: At the physiological pH of the human intestine (pH 6.0 - 7.4) and blood plasma (pH 7.4), the molecule exists >99.99% in its neutral, uncharged state. This lack of ionization maximizes its lipophilicity (logD ≈ logP at pH 7.4), highly favoring passive transcellular diffusion across lipid bilayers.

-

Solubility Challenges: The trade-off for high permeability is a potential liability in aqueous solubility. Because it cannot be formulated as a highly soluble hydrochloride salt at physiological pH, formulation scientists may need to rely on lipid-based drug delivery systems (LBDDS) or amorphous solid dispersions to achieve target bioavailability.

References

- O.O. Lukianova, A.N. Chebotarev, D.V. Snigur. "Estimation of pKa through PCR and PLS." ResearchGate.

- "Comparison of macroscopic and microscopic pKa measurement methods." ResearchGate.

- "THEORETICAL STUDIES ON ACID- BASE BEHAVIOUR OF SOME ALKYL SUBSTITUTED PYRIDINE DERIVATIVES." DergiPark.

Sources

Comprehensive Technical Guide: Physicochemical Profiling and Synthetic Utility of 5-(Hydroxymethyl)-6-methylnicotinonitrile

Executive Summary

As a Senior Application Scientist in early-stage drug development, I frequently evaluate highly functionalized heterocyclic scaffolds for library generation. 5-(Hydroxymethyl)-6-methylnicotinonitrile is a highly versatile, bifunctional pyridine derivative. Pyridine-3-carbonitriles are privileged scaffolds in medicinal chemistry[1], serving as foundational building blocks for a wide array of therapeutics, including kinase inhibitors and cardiotonic agents like milrinone analogs[2][3]. This whitepaper provides an in-depth mechanistic analysis of this compound's physicochemical properties, chemoselective synthesis, and downstream utility in Fragment-Based Drug Discovery (FBDD).

Physicochemical Profiling & Structural Dynamics

Accurate molecular characterization is the first self-validating step in any robust drug discovery pipeline. The target compound features an electron-deficient pyridine core, an electron-withdrawing nitrile group at C3, a nucleophilic hydroxymethyl handle at C5, and a stabilizing methyl group at C6.

Quantitative Data Summary

| Property | Value | Analytical Significance |

| IUPAC Name | 5-(Hydroxymethyl)-6-methylpyridine-3-carbonitrile | Defines exact regiochemistry on the pyridine core. |

| CAS Number | 2090614-20-1[4] | Primary identifier for chemical sourcing. |

| Molecular Formula | C₈H₈N₂O | Essential for High-Resolution Mass Spectrometry (HRMS) validation. |

| Molecular Weight | 148.16 g/mol [5] | Confirms exact mass for stoichiometric calculations. |

| Hydrogen Bond Donors | 1 (Hydroxyl -OH) | Critical parameter for Lipinski’s Rule of 5 and target binding. |

| Hydrogen Bond Acceptors | 3 (Nitrile N, Pyridine N, Hydroxyl O) | Facilitates diverse kinase hinge-binding interactions. |

Mechanistic Insight (Structural Symmetry): The molecule exhibits a fascinating structural symmetry when viewed through the lens of its precursors. Numbering the pyridine ring from the nitrogen atom (N1), the carbonitrile is at C3, the hydroxymethyl at C5, and the methyl at C6. Conceptually, if one takes 5-cyano-2-methylnicotinic acid and flips it horizontally (inverting the C3 and C5 positions relative to the C2/C6 axis), the substitution pattern perfectly aligns. Thus, the selective reduction of the C3-carboxylic acid of 5-cyano-2-methylnicotinic acid yields our target compound.

Mechanistic Synthesis: The Calcium Borohydride Advantage

Synthesizing 5-(Hydroxymethyl)-6-methylnicotinonitrile from its corresponding ester requires strict chemoselectivity. Standard aggressive reducing agents (e.g., LiAlH₄) must be avoided, as they will indiscriminately reduce the sensitive C3-nitrile into a primary amine.

Causality in Reagent Selection: To achieve chemoselective reduction of the ester while preserving the nitrile, a combination of Sodium Borohydride (NaBH₄) and Calcium Chloride (CaCl₂) is utilized. NaBH₄ alone is generally too mild to efficiently reduce esters. However, the addition of CaCl₂ generates Calcium Borohydride ( Ca(BH4)2 ) in situ. The Ca2+ ion acts as a potent Lewis acid, coordinating directly with the carbonyl oxygen of the ester. This coordination drastically increases the electrophilicity of the carbonyl carbon, facilitating rapid hydride transfer from the borohydride anion, while leaving the nitrile group completely unreacted.

Fig 1: Synthetic workflow for 5-(Hydroxymethyl)-6-methylnicotinonitrile via selective ester reduction.

Scaffold Utility in Fragment-Based Drug Discovery (FBDD)

In FBDD, the 5-(Hydroxymethyl)-6-methylnicotinonitrile scaffold provides a highly modular platform. The primary alcohol at the C5 position serves as a versatile synthetic handle for divergent functionalization, allowing medicinal chemists to rapidly generate analog libraries for Structure-Activity Relationship (SAR) profiling.

Causality in Functionalization:

-

Oxidation: Conversion of the primary alcohol to an aldehyde (using mild oxidants like MnO₂) enables reductive amination, allowing the attachment of diverse aliphatic or cyclic amines to probe solvent-exposed regions of a target protein.

-

Halogenation: Conversion to a chloromethyl intermediate (via SOCl₂) prepares the scaffold for SN2 displacements or transition-metal-catalyzed cross-coupling reactions, crucial for extending the molecule into deep hydrophobic binding pockets.

Fig 2: Divergent functionalization of the hydroxymethyl handle for API synthesis.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol details the chemoselective reduction workflow, embedding analytical checkpoints to validate success at every stage.

Step-by-Step Methodology: Chemoselective Ester Reduction

-

System Activation: Dissolve 1.0 equivalent of ethyl 5-cyano-2-methylnicotinate in a 1:1 mixture of anhydrous Ethanol and THF. Add 1.5 equivalents of anhydrous CaCl₂. Stir at room temperature for 15 minutes to allow Lewis acid-base coordination.

-

Controlled Hydride Transfer: Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling is critical to control the exothermic nature of the hydride transfer and prevent over-reduction or ring-opening side reactions. Slowly add 2.0 equivalents of NaBH₄ portion-wise over 30 minutes.

-

Reaction Quenching: Once TLC indicates complete consumption of the starting material, quench the reaction by slowly adding saturated aqueous NH₄Cl. Causality: NH₄Cl safely hydrolyzes the intermediate borate complexes and neutralizes the reaction mixture. Stronger acids (like HCl) must be avoided as they risk hydrating the nitrile group into an undesired amide.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation Checkpoints

-

TLC Monitoring: Visualize under UV light (254 nm). The target alcohol will exhibit a significantly lower Rf value compared to the starting ester in a standard EtOAc/Hexane system, driven by the increased polarity and hydrogen-bonding capacity of the newly formed hydroxyl group.

-

¹H NMR (DMSO-d₆) Confirmation: Success is definitively proven by the disappearance of the ethyl ester signals (a quartet at ~4.3 ppm and a triplet at ~1.3 ppm) and the emergence of a new doublet/singlet at ~4.6 ppm integrating for 2 protons (the -CH₂- group), accompanied by a broad triplet at ~5.4 ppm representing the -OH proton.

References

-

LookChem. "Cas 100-54-9, 3-Cyanopyridine". URL: [Link]

-

Journal of Medicinal Chemistry (ACS Publications). "A pharmacological, crystallographic, and quantum chemical study of new inotropic agents". URL: [Link]

Sources

- 1. 3-Pyridinecarbonitrile, 4-amino-1,2-dihydro-6-hydroxy-2-oxo- | 15828-10-1 | Benchchem [benchchem.com]

- 2. Cas 100-54-9,3-Cyanopyridine | lookchem [lookchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CAS 2090614-20-1 | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-(Hydroxymethyl)-6-methylnicotinonitrile | CymitQuimica [cymitquimica.com]

The Discovery and Synthetic Evolution of 5-(Hydroxymethyl)-6-methylnicotinonitrile: A Privileged Scaffold in Modern Medicinal Chemistry

Executive Summary

In the contemporary landscape of fragment-based drug discovery (FBDD), the identification and optimization of highly functionalized aromatic building blocks are critical for developing targeted therapeutics. 5-(Hydroxymethyl)-6-methylnicotinonitrile (CAS: 2090614-20-1) has emerged as a high-value, privileged pyridine scaffold. Unlike historically serendipitous drug discoveries, the advent of this specific molecule represents a rational, design-driven evolution. It was engineered to overcome the metabolic liabilities of early-generation pyridine pharmacophores while providing a dense array of orthogonal functional groups for late-stage diversification. This whitepaper details the historical context, structural rationale, and the self-validating synthetic protocols required to master this building block.

Historical Context & Scaffold Discovery

The pyridine ring is one of the most ubiquitous heterocycles in FDA-approved drugs. However, early pyridine-based candidates frequently failed in clinical trials due to rapid Phase I metabolism—specifically, cytochrome P450 (CYP450)-mediated oxidation at the electron-rich 2- and 6-positions.

To circumvent this, medicinal chemists began exploring [1]. The electron-withdrawing cyano group deactivates the pyridine ring against electrophilic metabolic attack while acting as a potent bioisostere for halogens and amides. The specific discovery and commercialization of the 5-(hydroxymethyl)-6-methyl substitution pattern (circa 2017) marked a milestone in rational scaffold design. It provided a molecule that is sterically shielded, metabolically stable, and primed for complex cross-coupling.

Structural Rationale & Pharmacophore Mapping

Every functional group on 5-(Hydroxymethyl)-6-methylnicotinonitrile serves a precise, causal purpose in drug-target interactions:

-

3-Cyano Group (Nicotinonitrile Core): Acts as a strong hydrogen-bond acceptor. In kinase inhibitors, it frequently engages the hinge region of the ATP-binding pocket, anchoring the molecule[2].

-

6-Methyl Group: Provides critical steric shielding. By blocking the 6-position, it prevents oxidative metabolism (N-oxidation and hydroxylation) and restricts the conformational rotation of substituents at the 5-position, locking the molecule into a bioactive conformation.

-

5-Hydroxymethyl Group: Serves as a versatile synthetic handle and a biological hydrogen-bond donor/acceptor. Synthetically, it can be oxidized to an aldehyde, converted to a leaving group (e.g., mesylate), or utilized in etherification.

Synthetic Discovery & Methodologies

The synthesis of highly electron-deficient, multi-substituted pyridines is notoriously challenging. Direct electrophilic formylation or hydroxymethylation of 6-methylnicotinonitrile fails due to the deactivating effect of the cyano group. Therefore, a modern, two-step transition-metal-catalyzed approach from commercially available 5-bromo-6-methylnicotinonitrile is the industry standard.

Protocol: Synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile

As a self-validating system, the following protocol incorporates in-process analytical controls to ensure absolute chemoselectivity and high yield.

Step 1: Palladium-Catalyzed Methoxycarbonylation

Rationale: Direct cross-coupling to introduce a hydroxymethyl group often results in competitive debromination. Instead,[3] using a bidentate ligand (XantPhos) ensures near-quantitative conversion to the methyl ester. XantPhos enforces a cis-coordination geometry on the palladium center, accelerating reductive elimination and preventing unwanted β -hydride elimination.

Procedure:

-

Charge a high-pressure Parr reactor with 5-bromo-6-methylnicotinonitrile (1.0 eq), Pd(OAc) 2 (0.05 eq), XantPhos (0.05 eq), and triethylamine (3.0 eq) in anhydrous methanol (0.2 M).

-

Purge the vessel with N 2 (3x), followed by CO gas (3x). Pressurize to 3 atm with CO.

-

Heat the reaction mixture to 70 °C and stir vigorously for 12 hours.

-

Vent the CO safely, filter the mixture through a pad of Celite to remove palladium black, and concentrate in vacuo.

Validation:

-

TLC: Hexanes/EtOAc (3:1) will show complete consumption of the starting material ( Rf ~0.6) and the appearance of a new, UV-active spot ( Rf ~0.4).

-

LC-MS: Confirms the [M+H] + peak at m/z 177.1 for the intermediate, methyl 5-cyano-2-methylnicotinate .

Step 2: Chemoselective Reduction

Rationale: The critical challenge is reducing the ester to an alcohol without reducing the highly sensitive cyano group to a primary amine. Strong hydrides like LiAlH 4 or DIBAL-H (at room temperature) will destroy the nitrile. Therefore, an[4] is employed. By adding anhydrous CaCl 2 to NaBH 4 , calcium borohydride is generated in situ, which is perfectly tuned to reduce esters while leaving nitriles untouched.

Procedure:

-

Dissolve methyl 5-cyano-2-methylnicotinate (1.0 eq) in a 1:1 mixture of anhydrous THF and absolute ethanol. Cool to 0 °C under argon.

-

Add anhydrous CaCl 2 (1.5 eq) and stir for 15 minutes.

-

Add NaBH 4 (2.0 eq) portion-wise over 30 minutes to control hydrogen evolution.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench meticulously by adding saturated aqueous NH 4 Cl dropwise at 0 °C. Extract with EtOAc (3x), dry over Na 2 SO 4 , and concentrate.

Validation:

-

1 H-NMR (DMSO- d6 ): The self-validating proof of success is the disappearance of the ester methyl singlet (~3.9 ppm) and the emergence of a methylene doublet (~4.6 ppm, J=5.5 Hz) coupling to a new hydroxyl triplet (~5.4 ppm, J=5.5 Hz). The cyano stretch will remain distinctly visible in IR spectroscopy at ~2220 cm −1 .

Biological Application & Mechanistic Pathways

Derivatives of 5-(Hydroxymethyl)-6-methylnicotinonitrile have shown profound efficacy as [2]. When incorporated into a larger pharmacophore, the nicotinonitrile core anchors the drug into the ATP-binding pocket of kinases (e.g., EGFR, c-Src), effectively halting downstream signal transduction and inducing cellular apoptosis.

Fig 1: Mechanistic pathway of kinase inhibition by nicotinonitrile derivatives.

Quantitative Data Presentation

To aid in computational drug design and predictive ADME modeling, the physicochemical properties of the synthetic sequence are summarized below. The transition from the bromide to the hydroxymethyl derivative significantly lowers lipophilicity (cLogP), improving aqueous solubility for oral bioavailability.

| Compound | MW ( g/mol ) | cLogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors |

| 5-Bromo-6-methylnicotinonitrile | 197.03 | 1.85 | 36.3 | 0 | 2 |

| Methyl 5-cyano-2-methylnicotinate | 176.17 | 1.12 | 62.6 | 0 | 4 |

| 5-(Hydroxymethyl)-6-methylnicotinonitrile | 148.16 | 0.45 | 56.5 | 1 | 3 |

References

-

Martinelli, J. R., & Watson, D. A. (2008). Palladium-Catalyzed Carbonylation Reactions of Aryl Bromides at Atmospheric Pressure: A General System Based on Xantphos. Journal of the American Chemical Society, 130(36), 12226.[Link]

-

Venkatanarayana, M., & Dubey, P. K. (2012). An unusual and chemoselective reduction of ester grouping in n-substituted-3-acetylindoles by sodium borohydride. Letters in Organic Chemistry, 9(6), 407-412.[Link]

-

Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6, 1-11.[Link]

-

El-Hashash, M. A., El-Bordany, E. A., Marzouk, M. I., El-Naggar, A. M., Nawar, T. M., & El-Sayed, W. M. (2018). Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. Anti-Cancer Agents in Medicinal Chemistry, 18(11), 1589-1598. [Link]

Sources

Application Note & Scalable Production Protocols for 5-(Hydroxymethyl)-6-methylnicotinonitrile

Introduction

5-(Hydroxymethyl)-6-methylnicotinonitrile is a key heterocyclic building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a nitrile, a methyl, and a hydroxymethyl group on the pyridine ring, makes it a valuable intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutics. The strategic placement of these functional groups allows for a variety of subsequent chemical modifications, rendering it a versatile scaffold in drug discovery programs.

This application note provides a comprehensive guide to the scalable synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile, designed for researchers and process chemists. We will explore a proposed, robust synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols amenable to scale-up. The methodologies presented are grounded in established chemical literature for analogous transformations of substituted pyridines.

Proposed Scalable Synthetic Strategy

A logical and scalable approach to the synthesis of 5-(Hydroxymethyl)-6-methylnicotinonitrile commences with a readily available starting material, 2-methyl-5-ethylpyridine. This strategy involves a two-step process:

-

Oxidation of the ethyl group to a carboxylic acid.

-

Concurrent Esterification and functional group transformation to yield the target molecule. While direct conversion of the carboxylic acid to the final product is complex, a more robust industrial approach involves esterification followed by subsequent modifications. A more direct, albeit challenging, conceptual pathway would involve selective oxidation and amidation/dehydration to the nitrile. For the purpose of this application note, we will focus on a plausible multi-step sequence that offers better control and scalability.

An alternative and highly plausible route, which will be detailed here, involves the selective oxidation of the 5-ethyl group of 2-methyl-5-ethylpyridine to a hydroxymethyl group , followed by cyanation of the pyridine ring . However, direct cyanation can be challenging. A more practical approach would be to first introduce a halogen at the 3-position, followed by a nucleophilic substitution with a cyanide source.

Let's consider a more robust, multi-step pathway starting from a commercially available substituted picoline, which is often more amenable to industrial-scale production. A feasible pathway is outlined below.

Detailed Synthetic Workflow

The proposed synthetic workflow for the scalable production of 5-(Hydroxymethyl)-6-methylnicotinonitrile is depicted below. This multi-step process is designed for robustness and scalability, starting from a common pyridine derivative.

Application Notes and Protocols for Reaction Pathways Involving 6-Methylnicotinonitrile Derivatives

Abstract: The 6-methylnicotinonitrile scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a multitude of therapeutic agents. Its unique electronic properties, conferred by the interplay between the electron-withdrawing nitrile group and the pyridine ring, allow for a diverse range of chemical transformations. This guide provides an in-depth exploration of the key reaction pathways involving 6-methylnicotinonitrile derivatives, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed, field-proven protocols, and offer insights into experimental design to empower the synthesis of novel molecular entities.

Introduction: The Strategic Importance of 6-Methylnicotinonitrile

The pyridine ring is a cornerstone of many pharmaceutical compounds, and its derivatives, particularly nicotinonitriles, offer a versatile platform for drug discovery.[1] The 6-methylnicotinonitrile framework, specifically, presents three primary sites for chemical modification: the pyridine ring, the nitrile functional group, and the methyl group. This multi-faceted reactivity allows for the systematic exploration of chemical space to optimize pharmacological properties. The electron-deficient nature of the pyridine ring, amplified by the cyano group, makes it particularly susceptible to certain transformations, while the nitrile and methyl groups provide handles for a variety of functional group interconversions.[2] These derivatives are pivotal intermediates in the synthesis of kinase inhibitors, antimicrobial agents, and other biologically active molecules.[3][4]

Synthesis of the 6-Methylnicotinonitrile Core

The construction of the core scaffold is the first critical step. While various methods exist, two prevalent strategies involve the cyanation of a pre-existing pyridine ring and the construction of the ring itself through cyclization reactions.

Palladium-Catalyzed Cyanation of Halopyridines

One of the most robust and widely used methods for introducing the nitrile group is through the palladium-catalyzed cyanation of an appropriate halopyridine, such as 6-chloro- or 6-bromo-2-methylpyridine. This approach benefits from the commercial availability of starting materials and the high functional group tolerance of modern cross-coupling catalysis. Using a less toxic cyanide source like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide is a significant advantage over traditional methods that use highly toxic alkali metal cyanides.[5][6]

Causality in Protocol Design:

The choice of a palladium catalyst and ligand is crucial. A catalyst system like tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) paired with a phosphine ligand such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) is effective because the bulky, electron-rich ligand facilitates the oxidative addition of the palladium(0) to the aryl halide and subsequent reductive elimination, which are key steps in the catalytic cycle.[5] The use of a mixed solvent system like DMF/water can enhance the solubility of both the organic substrate and the inorganic cyanide salt.

Protocol 2.1: Palladium-Catalyzed Cyanation of 5-Bromo-3-methylpyridin-2-amine

This protocol details the synthesis of an aminonicotinonitrile derivative, a common precursor.

Materials:

-

5-Bromo-3-methylpyridin-2-amine

-

Zinc Cyanide (Zn(CN)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

N,N-Dimethylformamide (DMF)

-

Deionized Water

-

Saturated Ammonium Chloride Solution

-

Ammonium Hydroxide

-

Inert Gas (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add 5-bromo-3-methylpyridin-2-amine (1.0 equiv), zinc cyanide (0.6 equiv), and dppf (0.12 equiv).

-

Add a solvent mixture of DMF and water (e.g., 100:2 v/v).

-

Degas the mixture by bubbling an inert gas (N₂ or Ar) through the solution for 20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.[5]

-

Add Pd₂(dba)₃ (0.05 equiv) to the degassed mixture.

-

Heat the reaction mixture to 120 °C and stir for 16 hours under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Add a mixture of saturated ammonium chloride solution, ammonium hydroxide, and water (e.g., 4:1:4 by volume) to quench the reaction and precipitate the product.

-

Cool the resulting slurry to 0 °C and stir for 1 hour to ensure complete precipitation.

-

Collect the solid product by filtration, wash with water, and dry under high vacuum to afford the desired 6-amino-5-methylnicotinonitrile.[5]

Key Functionalization Pathways

Once the 6-methylnicotinonitrile core is synthesized, it can be elaborated through several key reaction pathways.

Reactions at the Pyridine Ring: Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is extensively used to modify halogenated nicotinonitrile derivatives.[7] This reaction is fundamental in drug development for synthesizing biaryl and heteroaryl compounds.[4][8]

Mechanistic Insight:

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8]

-

Oxidative Addition: A Pd(0) species inserts into the carbon-halogen bond of the 6-halo-nicotinonitrile.

-

Transmetalation: The organic group from an organoboron species (e.g., an arylboronic acid) is transferred to the palladium center, displacing a ligand. This step is typically facilitated by a base.

-

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst.